Fluorescein colchicine

Descripción general

Descripción

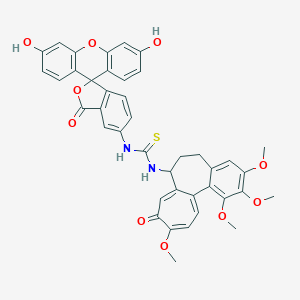

Fluorescein colchicine is a fluorescent derivative of colchicine, a well-known alkaloid. This compound is synthesized by attaching fluorescein isothiocyanate to deacetyl colchicine. The resulting product retains the biological activity of colchicine while adding the fluorescent properties of fluorescein, making it a valuable tool in biological research for visualizing colchicine-binding receptors in cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of colchicine fluorescein involves the reaction of deacetyl colchicine with fluorescein isothiocyanate. The reaction typically occurs under mild conditions and is followed by purification using thin-layer chromatography (TLC). The purity of the product is confirmed through UV spectral analysis and photodecomposition kinetics .

Industrial Production Methods: While specific industrial production methods for colchicine fluorescein are not extensively documented, the general approach involves large-scale synthesis of deacetyl colchicine and subsequent reaction with fluorescein isothiocyanate. The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fluorescein colchicine primarily undergoes substitution reactions, where the fluorescein moiety is attached to the colchicine structure. The compound can also participate in photochemical reactions due to the presence of the fluorescein group .

Common Reagents and Conditions:

Reagents: Deacetyl colchicine, fluorescein isothiocyanate.

Conditions: Mild reaction conditions, typically at room temperature, followed by purification using TLC.

Major Products: The major product of the synthesis is colchicine fluorescein itself, which is characterized by its fluorescent properties and biological activity similar to that of colchicine .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Fluorescein colchicine is synthesized by conjugating fluorescein isothiocyanate with deacetyl colchicine. The synthesis process involves thin-layer chromatography (TLC) for purification and characterization, which confirms the purity of the compound through UV spectral analysis and photodecomposition kinetics . This fluorescent derivative retains the biological activity of colchicine, making it a valuable tool for studying colchicine-binding receptors in cells.

This compound exhibits similar biological effects to those of unlabeled colchicine across various cellular processes:

- Mitosis and Cell Motility : FC inhibits [^3H] colchicine binding to purified brain tubulin, demonstrating its role in disrupting microtubule dynamics essential for mitosis and cellular motility .

- Secretion and Myogenesis : The effects of FC on secretion and myogenesis mirror those observed with traditional colchicine, indicating that it can be used interchangeably in experimental settings without loss of specificity or efficacy .

Fluorescence Polarization Immunoassay (FPIA)

A significant application of this compound is in the development of fluorescence polarization immunoassays for detecting colchicine levels in various biological matrices. This method allows for rapid analysis (approximately 10 minutes) with a detection limit as low as 1.8 ng/mL, making it suitable for quality control in drug formulations and biological samples such as urine and milk .

| Parameter | Value |

|---|---|

| Detection Limit | 1.8 ng/mL |

| Analysis Duration | 10 minutes |

| Recovery Values | 79% - 108% |

Cancer Research

This compound has been investigated for its potential applications in oncology. Studies have shown that it can induce apoptosis in osteosarcoma cell lines (Saos-2 and U2OS) by inhibiting cell proliferation and promoting reactive oxygen species (ROS) production . The ability to visualize these processes using fluorescence microscopy enhances our understanding of how FC can be utilized in cancer therapies.

Hepatoprotection Studies

Research indicates that colchicine, and by extension this compound, may offer protective effects against liver injuries induced by toxins such as anti-Fas antibodies. Colchicine pretreatment has been shown to reduce apoptosis in hepatocytes, suggesting potential therapeutic roles in liver diseases .

Case Studies

Several case studies highlight the applications of this compound:

- In a study exploring its use in immunoassays, this compound was successfully applied to detect colchicine levels in clinical samples, demonstrating its utility in both research and diagnostic settings .

- Another investigation into osteosarcoma treatment revealed that this compound significantly reduced tumor cell viability through mechanisms involving apoptosis and cell cycle arrest .

Mecanismo De Acción

Fluorescein colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits microtubule polymerization, disrupting cellular processes such as mitosis. The fluorescein moiety allows for the visualization of this interaction, providing insights into the molecular pathways involved .

Comparación Con Compuestos Similares

Colchicine: The parent compound, known for its anti-inflammatory properties and use in treating gout.

Fluorescein: A widely used fluorescent dye in various biological and chemical applications.

Uniqueness: Fluorescein colchicine combines the biological activity of colchicine with the fluorescent properties of fluorescein, making it a unique tool for studying colchicine-binding receptors in cells. This dual functionality is not present in either colchicine or fluorescein alone, highlighting the compound’s uniqueness and versatility in research applications .

Actividad Biológica

Fluorescein colchicine (FC) is a fluorescent derivative of colchicine that has garnered attention for its potential applications in biological research. This article explores the synthesis, purification, and biological activity of FC, comparing its effects to those of unlabeled colchicine across various biological systems.

Synthesis and Purification

This compound is synthesized by conjugating fluorescein isothiocyanate with deacetyl colchicine. The resulting compound is purified using thin-layer chromatography (TLC), and its purity is confirmed through UV spectral analysis and photodecomposition kinetics studies. This synthesis allows for the localization of colchicine-binding receptors within cells, enhancing the understanding of colchicine's mechanisms of action in biological contexts .

Biological Activity

The biological activity of this compound has been extensively studied, particularly its effects on:

- Mitosis : FC exhibits similar inhibitory effects on mitosis as unlabeled colchicine. It disrupts microtubule formation, leading to cell cycle arrest.

- Motility : Both FC and colchicine inhibit cellular motility by affecting cytoskeletal dynamics.

- Secretion : FC influences the secretion processes in cells, mirroring the effects observed with colchicine.

- Myogenesis : The compound also impacts muscle cell differentiation, akin to the actions of colchicine .

Comparative Analysis

A comparative study was conducted to evaluate the efficacy and specificity of this compound against unlabeled colchicine. The findings indicate that FC can be used interchangeably with colchicine in various biological experiments without significant loss in effectiveness or specificity.

| Biological Activity | This compound | Unlabeled Colchicine |

|---|---|---|

| Mitosis Inhibition | Yes | Yes |

| Motility Inhibition | Yes | Yes |

| Secretion Modulation | Yes | Yes |

| Myogenesis Effect | Yes | Yes |

Case Studies

- Corneal Healing Post-Surgery : A case study highlighted the role of colchicine in inhibiting corneal healing after strabismus surgery. Patients receiving prophylactic colchicine therapy exhibited delayed healing, which resolved upon cessation of treatment. This underscores the importance of understanding the biological implications of colchicine derivatives like FC in clinical settings .

- Colchicine Binding Kinetics : Research utilizing fluorescence stopped-flow techniques has provided insights into the kinetics of colchicine binding to tubulin. Such studies have implications for understanding how fluorescein derivatives can be used to visualize and study microtubule dynamics in live cells .

Propiedades

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCILGJBPWFBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984589 | |

| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66091-34-7 | |

| Record name | Fluorescein colchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066091347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.